molecular formula C8H8ClF3N2O B062196 3-(Trifluoromethoxy)benzimidamide hydrochloride CAS No. 186982-36-5

3-(Trifluoromethoxy)benzimidamide hydrochloride

Cat. No. B062196
CAS RN: 186982-36-5
M. Wt: 240.61 g/mol
InChI Key: ZZWHOGNEWAJMDJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzimidamide hydrochloride is a chemical compound with the formula C8H8ClF3N2O . It is used extensively in scientific research due to its unique properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 240.61 . Other properties such as boiling point and linear structure formula are not provided in the available resources .

Scientific Research Applications

Detection and Characterization of Reactive Oxygen Species

Researchers have designed and synthesized novel fluorescence probes like HPF and APF for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes, which include benzimidamide derivatives, provide a reliable way to differentiate hROS from other reactive oxygen species, offering valuable tools for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

Amyloid Detection in Brain using 19F MRI

Benzimidamide derivatives with trifluoromethoxy groups have been synthesized and assessed for their potential in improving amyloid detection in the brain through non-invasive (19)F magnetic resonance imaging (MRI). These studies underline the significance of hydrophilic (19)F-MRI agents in circumventing the inhibitory effects of brain tissues on (19)F NMR signals, contributing to the advancement of neuroimaging techniques (Amatsubo et al., 2009).

Organogels and Aggregate Formation

Studies on perylenetetracarboxylic diimide (PDI) compounds substituted with hydrophobic and hydrophilic groups have led to insights into the gelating abilities and aggregate formation of these compounds. This research is instrumental in understanding the roles of amphiphilic properties and side-chain conformations in gel formation, providing a basis for designing novel organogels based on perylenetetracarboxylic diimides for various applications (Wu et al., 2011).

Antiviral Activity of Benzimidazole Derivatives

The Thiazolobenzimidazole TBZE-029, a derivative containing the trifluoromethyl group, has shown promising results as a novel selective inhibitor of the replication of several enteroviruses. This highlights the potential of benzimidamide derivatives in antiviral therapy, paving the way for the development of new antiviral agents (De Palma et al., 2008).

Safety and Hazards

Safety precautions for handling 3-(Trifluoromethoxy)benzimidamide hydrochloride include keeping the container tightly closed, protecting from moisture, and avoiding contact with air . It’s also advised to not breathe dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3-(trifluoromethoxy)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWHOGNEWAJMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626494
Record name 3-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186982-36-5
Record name 3-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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